![molecular formula C19H18N2O3S B6452168 ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640978-20-5](/img/structure/B6452168.png)
ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate
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Overview
Description
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions of Esters Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . Additionally, they can be reduced to form alcohols or aldehydes depending on the reducing agent .
Scientific Research Applications
- Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has shown promise as an antimicrobial agent. Researchers have evaluated its effectiveness against bacteria, fungi, and other microorganisms. Specific studies have focused on its inhibitory effects on bacterial growth and biofilm formation .
- Investigations into the antiviral potential of this compound have revealed interesting results. It may exhibit activity against certain viruses, although further studies are needed to understand its mechanism of action and potential clinical applications .
- Some studies suggest that ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate possesses anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways and cytokine production. These findings could have implications for treating inflammatory diseases .
- The compound’s structure suggests possible neuroprotective effects. Researchers have investigated its ability to prevent neuronal damage, enhance cell survival, and modulate neurotransmitter systems. These studies may contribute to the development of neuroprotective drugs .
- Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate has been studied for its potential as an antitumor or cytotoxic agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. These findings could lead to novel cancer therapies .
- The compound’s unique structure makes it an interesting candidate for drug design. Medicinal chemists have modified its core scaffold to improve its pharmacokinetic properties, reduce side effects, and enhance bioavailability. These efforts aim to create more effective and safer drugs based on this scaffold .
Antimicrobial Properties
Antiviral Activity
Anti-Inflammatory Effects
Neuroprotective Properties
Antitumor Activity
Drug Design and Optimization
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-18(23)13-8-7-9-14(12-13)21-17(22)15-10-5-6-11-16(15)20-19(21)25-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZKONZDBZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate |
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